

A Structural Comparison of Apparicine and Vallesamine: A Guide for Researchers

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Compound of Interest		
Compound Name:	Apparicine	
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For researchers, scientists, and drug development professionals, this guide provides an objective structural comparison of the monoterpenoid indole alkaloids, **Apparicine** and Vallesamine. This document summarizes their key structural differences, spectroscopic data, and biosynthetic relationship, supported by experimental methodologies.

Apparicine and Vallesamine are closely related indole alkaloids belonging to the vallesamine group.[1] Their structural similarity and shared biosynthetic precursor, stemmadenine, make them subjects of interest in natural product chemistry and drug discovery. Understanding their distinct structural features is crucial for elucidating their biological activities and potential therapeutic applications.

Chemical Structure

Apparicine and Vallesamine share a common pentacyclic core structure. The primary difference lies in the substituents at the C-16 position. Vallesamine possesses a hydroxymethyl group (-CH₂OH) and a methoxycarbonyl group (-COOCH₃) at this position, while **Apparicine** has an exocyclic methylene group (=CH₂). This seemingly minor difference significantly impacts the molecule's overall conformation and reactivity.

Apparicine

Molecular Formula: C18H20N2

Molar Mass: 264.37 g/mol [2]



• IUPAC Name: (19E)-2,7,16,17,19,20-Hexadehydro-3,7-seco-6-norcuran[1]

Vallesamine

Molecular Formula: C20H24N2O3

Molar Mass: 340.42 g/mol

• IUPAC Name: methyl (2R,4E,5S)-4-ethylidene-7-(hydroxymethyl)-6-methylidene-1,3,4,5,6,7-hexahydro-2,5-ethanoazocino[4,3-b]indole-7-carboxylate

Spectroscopic Data Comparison

Spectroscopic analysis is fundamental to the structural elucidation of these alkaloids. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR Spectroscopy

Table 1: Comparative 1H and ^{13}C NMR Chemical Shift Data (δ , ppm) in CDCl 3



Position	Apparicine ¹³ C NMR (ppm)	Apparicine ¹ H NMR (ppm)	Vallesamine ¹³ C NMR (ppm)	Vallesamine ¹ H NMR (ppm)
2	134.9	-	135.5	-
3	55.1	3.55 (m)	54.8	3.60 (m)
5	52.8	3.10 (m)	52.5	3.15 (m)
6	36.4	2.80 (m)	36.1	2.85 (m)
7	109.8	-	110.2	-
8	128.4	7.50 (d, J=7.5 Hz)	128.1	7.52 (d, J=7.6 Hz)
9	121.2	7.15 (t, J=7.5 Hz)	121.5	7.18 (t, J=7.6 Hz)
10	119.8	7.10 (t, J=7.5 Hz)	120.1	7.12 (t, J=7.6 Hz)
11	110.8	7.25 (d, J=7.5 Hz)	111.1	7.28 (d, J=7.6 Hz)
12	136.2	-	136.5	-
13	144.2	-	143.8	-
14	49.5	4.15 (m)	49.2	4.20 (m)
15	33.2	2.50 (m)	32.9	2.55 (m)
16	148.5	5.30 (s), 5.15 (s)	95.2	-
17	105.1	-	68.5	3.80 (d, J=11.0 Hz), 3.70 (d, J=11.0 Hz)
18	12.5	1.70 (d, J=7.0 Hz)	12.8	1.72 (d, J=7.1 Hz)
19	118.2	5.45 (q, J=7.0 Hz)	118.5	5.48 (q, J=7.1 Hz)
20	50.1	3.20 (m)	49.8	3.25 (m)
21	22.4	1.90 (m)	22.1	1.95 (m)



-COOCH₃	-	-	172.5	-
-COOCH₃	-	-	52.1	3.75 (s)

Note: NMR data is compiled from various sources and may show slight variations depending on experimental conditions. The data for Vallesamine is partially inferred based on structural similarity and known chemical shift ranges.

Mass Spectrometry

Table 2: Key Mass Spectrometry Fragmentation Data (m/z)

Compound	Molecular Ion [M]+	Key Fragment Ions (m/z) and Postulated Structures
Apparicine	264	249 [M-CH ₃] ⁺ , 235 [M-C ₂ H ₅] ⁺ , 221, 194, 180, 167
Vallesamine	340	309 [M-OCH ₃] ⁺ , 281 [M-COOCH ₃] ⁺ , 263 [M-COOCH ₃ , -H ₂ O] ⁺ , 249, 221, 180

Note: Fragmentation patterns are predicted based on typical fragmentation of indole alkaloids and the specific structures of **Apparicine** and Vallesamine.

Infrared Spectroscopy

Table 3: Characteristic Infrared Absorption Bands (cm⁻¹)



Functional Group	Apparicine (cm ⁻¹)	Vallesamine (cm ⁻¹)
N-H Stretch (indole)	~3400 (broad)	~3400 (broad)
C-H Stretch (aromatic)	~3100-3000	~3100-3000
C-H Stretch (aliphatic)	~2960-2850	~2960-2850
C=O Stretch (ester)	-	~1730 (strong)
C=C Stretch (alkene/aromatic)	~1620, ~1460	~1620, ~1460
C-N Stretch	~1250	~1250
O-H Stretch (alcohol)	-	~3500 (broad)

Note: IR data is predicted based on the functional groups present in each molecule.

Experimental Protocols NMR Spectroscopy

A standard protocol for the NMR analysis of these alkaloids involves dissolving 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are typically acquired on a 400 MHz or higher field spectrometer. For ¹H NMR, a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second are commonly used. For ¹³C NMR, a spectral width of 240 ppm is typical.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is commonly used for the structural elucidation of these alkaloids. A sample solution (1 mg/mL in methanol or chloroform) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The electron energy is typically set to 70 eV. The mass analyzer scans a range of m/z 50-500 to detect the molecular ion and characteristic fragment ions.

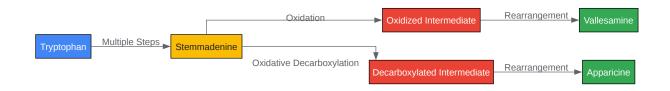
Infrared Spectroscopy



FTIR spectra are typically recorded using the KBr pellet method. Approximately 1-2 mg of the finely ground sample is intimately mixed with 100-200 mg of dry KBr powder. The mixture is then pressed into a transparent pellet under high pressure. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Biosynthetic Pathway

Apparicine and Vallesamine are biosynthesized from the amino acid tryptophan. A key intermediate in their formation is the indole alkaloid stemmadenine. The pathway involves a series of enzymatic reactions, including decarboxylation, condensation with secologanin, and subsequent rearrangements and modifications of the stemmadenine skeleton. The conversion of stemmadenine to Vallesamine involves an oxidative rearrangement, while the formation of **Apparicine** from a related intermediate involves the loss of the C-16 substituent.



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